Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-
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Overview
Description
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- is a complex organic compound with the molecular formula C28H24. This compound is known for its unique structure, which includes multiple fused aromatic rings and methyl groups. It has a molecular weight of 360.49 g/mol .
Preparation Methods
The synthesis of Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- involves several steps. One common method includes the addition of lithium (triisopropylsilyl)acetylide followed by reductive dearomatization with SnCl2 . This process yields the fully conjugated compound in good overall yield. Industrial production methods may vary, but they generally involve similar multi-step synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reductive reactions can be performed using reagents like SnCl2 to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- involves its interaction with various molecular targets. The compound’s multiple aromatic rings allow it to interact with different biological pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- can be compared with other similar compounds such as:
Indeno[1,2-b]fluorene: Similar structure but lacks the tetramethyl groups.
Benzo[g]indeno[1,2-b]fluorene: Another similar compound with slight structural variations.
Indeno[2,1-c]fluorene: Different arrangement of the fused rings.
These comparisons highlight the uniqueness of Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- in terms of its specific structural features and chemical properties.
Properties
Molecular Formula |
C28H24 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
12,12,22,22-tetramethylhexacyclo[11.11.0.02,11.03,8.015,23.016,21]tetracosa-1(13),2(11),3,5,7,9,14,16,18,20,23-undecaene |
InChI |
InChI=1S/C28H24/c1-27(2)22-12-8-7-11-19(22)20-15-25-21(16-24(20)27)26-18-10-6-5-9-17(18)13-14-23(26)28(25,3)4/h5-16H,1-4H3 |
InChI Key |
XPFCISUAUMFZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)C4=C1C=C5C6=CC=CC=C6C(C5=C4)(C)C)C |
Origin of Product |
United States |
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